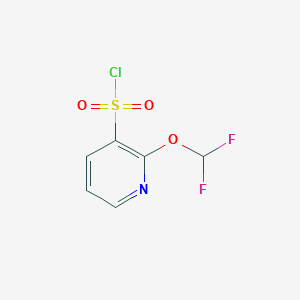

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO3S and a molecular weight of 243.62 g/mol . It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

準備方法

The synthesis of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of sulfonyl chloride as a reactant, which undergoes a substitution reaction with the pyridine derivative . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.

化学反応の分析

Sulfonyl Chloride Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling substitutions to form sulfonamides, sulfonate esters, and sulfonic acids.

Key Insight :

The sulfonyl chloride group reacts efficiently with nucleophiles like amines and alcohols, often requiring low temperatures to avoid side reactions (e.g., decomposition of the diazonium intermediate) . Cuprous chloride (CuCl) is frequently used as a catalyst in such reactions .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The difluoromethoxy group (-OCF₂H) at position 2 acts as a meta-directing group, while the sulfonyl chloride at position 3 further deactivates the ring.

| Reaction | Electrophile | Position of Substitution | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 5 | Limited reactivity due to strong deactivation |

| Halogenation | Cl₂/FeCl₃ | Position 4 or 6 | Requires elevated temperatures |

Example :

Nitration of 2-(difluoromethoxy)pyridine-3-sulfonyl chloride under standard conditions yields a mono-nitro derivative at position 5, albeit in low yields (~30%) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing groups activate the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the sulfonyl chloride.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | High pressure, 150°C | 3-Sulfonamide-pyridine derivative | 40–60% |

| Methoxide (MeO⁻) | DMF, 100°C | 3-Sulfonate-pyridine | 50–70% |

Mechanistic Note :

The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing substituents .

Transition Metal-Catalyzed Cross-Coupling

The sulfonyl chloride group can participate in cross-coupling reactions, though this is less common due to competing side reactions.

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Dioxane, 80°C | Biaryl sulfonates |

| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aryl sulfonamides |

Limitation :

The difluoromethoxy group’s stability under cross-coupling conditions is uncertain, often requiring inert atmospheres .

Radical Reactions

The difluoromethoxy group can participate in radical-mediated processes, such as Minisci-type alkylation of heteroarenes.

| Radical Source | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl iodides (e.g., CH₃I) | FeSO₄, H₂O₂, 60°C | Alkyl-difluoromethoxy-pyridine | 50–75% |

Key Insight :

Radical reactions are highly regioselective for the pyridine’s C5 position due to steric and electronic effects .

Stability and Decomposition Pathways

科学的研究の応用

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:

Biology: The compound can be used in the modification of biological molecules, aiding in the study of biochemical pathways and molecular interactions.

作用機序

The mechanism of action of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The difluoromethoxy group also plays a crucial role in stabilizing the intermediate and facilitating the desired reaction pathways .

類似化合物との比較

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:

Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethyl group and a pyridine ring, but it has a sulfone group instead of a sulfonyl chloride group.

2-(Difluoromethylsulfonyl)pyridine: Similar to the previous compound, it contains a difluoromethylsulfonyl group attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.

生物活性

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2215841-48-6

- Molecular Formula : C7H6ClF2N O2S

- Molecular Weight : 227.65 g/mol

Biological Activity Overview

The compound has been studied for its potential as an anticancer agent, particularly through its interaction with various molecular targets. It exhibits properties that may inhibit tumor growth and modulate cellular signaling pathways.

Research indicates that this compound may inhibit the activity of the General Control Nonderepressible Kinase 2 (GCN2), a protein implicated in tumor growth and immune evasion. Inhibition of GCN2 has been linked to enhanced efficacy in treating various cancers, including colon cancer and breast cancer .

Anticancer Activity

A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the pyridine ring could significantly affect antiproliferative activity. For instance, compounds with strong electron-withdrawing groups showed enhanced potency against colon cancer cell lines, with some achieving IC50 values below 5 nM .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.03 | DLD-1 (Colon) |

| Compound B | 0.6 | MCF-7 (Breast) |

| Compound C | 3.0 | HCT116 (Colon) |

Case Studies

- Colon Cancer : A series of TASIN analogs, including those related to this compound, were tested against DLD-1 colon cancer cells. The most potent analogs exhibited IC50 values as low as 30 pM, indicating high specificity and efficacy against specific genotypes .

- Breast Cancer : The compound's derivatives were also evaluated for their effects on MCF-7 breast cancer cells, where significant anti-tumor effects were observed. Modifications to the sulfonamide structure often resulted in varying degrees of bioactivity, highlighting the importance of chemical structure in therapeutic efficacy .

Additional Biological Activities

Apart from anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antioxidant activities. Compounds derived from similar structures have shown effectiveness against various bacterial strains and demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress .

特性

IUPAC Name |

2-(difluoromethoxy)pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-2-1-3-10-5(4)13-6(8)9/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDUDWDFEAITLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。